Titanium(II) oxide, with the chemical formula TiO, is an inorganic compound composed of titanium and oxygen. This compound exists in a non-stoichiometric form, typically represented as TiO_x, where x ranges from 0.7 to 1.3 due to vacancies in the rock salt structure. In its pure form, Titanium(II) oxide has approximately 15% vacancies for both titanium and oxygen sites, facilitating metal-metal bonding between adjacent titanium centers. The compound can be synthesized by heating titanium dioxide and titanium metal at high temperatures (around 1500 °C) .
Titanium(II) oxide exhibits unique properties, including a defect rock salt structure that can transition into different phases under specific conditions, such as monoclinic forms that show lower resistivity when vacancies are ordered .
Titanium(II) oxide is a unique material with interesting structural and electrical properties. Research on TiO is ongoing to explore its potential applications in various fields, including:
Titanium(II) oxide can be synthesized through several methods:
Interaction studies involving Titanium(II) oxide focus on its reactivity with various agents:
Titanium(II) oxide shares similarities with other titanium oxides but has distinct characteristics:
Compound | Chemical Formula | Unique Features |
---|---|---|
Titanium(Iv) oxide | TiO₂ | Commonly used as a pigment and photocatalyst; stable under ambient conditions. |
Titanium(III) oxide | Ti₂O₃ | Intermediate oxidation state; used in ceramics and electronics. |
Titanium(Nitride) | TiN | Known for its hardness and used in coatings; exhibits metallic properties. |
Titanium(II) oxide is unique because of its non-stoichiometric nature and the ability to form various phases depending on temperature and composition. Its distinct electronic properties make it an interesting subject for further research compared to its more stable counterparts like Titanium(IV) oxide .
Solid-state synthesis represents the most traditional approach for preparing bulk TiO. This method typically involves high-temperature reactions between titanium metal and titanium dioxide or thermal reduction of higher titanium oxides.
The canonical solid-state reaction for preparing TiO follows the equation:
Ti (s) + TiO₂(s) → 2 TiO(s)
This reaction requires heating stoichiometric mixtures of titanium metal powder and titanium dioxide at temperatures ranging from 1500°C to 1600°C. The process is commonly conducted in molybdenum crucibles to withstand the extreme temperatures involved.
An alternative approach involves the hydrogen reduction of TiO₂ under high-pressure conditions:
TiO₂(s) + H₂(g) → TiO(s) + H₂O(g)
This reaction requires hydrogen pressures of approximately 130 atmospheres and temperatures around 2000°C.
One of the most significant challenges in TiO synthesis is controlling stoichiometry. Unlike many other metal oxides, TiO exhibits an extraordinarily wide range of compositions, from TiO₀.₇ to TiO₁.₂₅. This compositional flexibility arises from the material's defect structure, wherein approximately 15% of both titanium and oxygen lattice sites remain vacant in stoichiometric TiO.
Table 1: Structural Parameters of TiO as a Function of Composition
Composition | Lattice Parameter (pm) | Ti Site Vacancies (%) | O Site Vacancies (%) |
---|---|---|---|
TiO₀.₇ | ~418 | ~0 | ~33 |
TiO₁.₀ | 417 | ~15 | ~15 |
TiO₁.₂₅ | ~416 | ~25 | ~0 |
The thermal history significantly influences the arrangement of these vacancies. Above 990°C, vacancies distribute randomly throughout the crystal lattice. However, slow cooling or annealing below 950°C induces vacancy ordering, resulting in a monoclinic superstructure with enhanced electrical properties.
Upon heating in air, TiO undergoes oxidation to form higher titanium oxides in a temperature-dependent sequence:
Thin film technologies have enabled the preparation of high-quality, single-crystalline TiO films with controlled stoichiometry, offering platforms for fundamental studies and potential device applications.
Molecular beam epitaxy represents the gold standard for producing high-purity, epitaxial TiO films with precise thickness and composition control. MBE involves the deposition of elemental titanium in a carefully controlled oxygen environment under ultra-high vacuum conditions (10⁻⁸-10⁻¹² Torr).
Researchers have successfully grown single-crystalline epitaxial TiO(001) films on MgO(001) substrates using MBE. The critical parameter in this process is oxygen pressure control—the chamber is maintained at approximately 5.0 × 10⁻⁹ torr during film growth, with precision control within ±1.0 × 10⁻¹⁰ torr. This precise control prevents the oxidation of Ti²⁺ to Ti³⁺ or Ti⁴⁺, which would result in higher oxide phases.
The MBE growth process typically follows a "three-step procedure" with substrate temperatures around 450°C and titanium flux rates of approximately 1.5 × 10¹² atoms cm⁻² s⁻¹. Under these conditions, reflection high-energy electron diffraction (RHEED) reveals layer-by-layer growth of atomically smooth, single-domain films, with intensity oscillations persisting throughout the entire growth process.
Table 2: Optimal MBE Growth Parameters for High-Quality TiO Films
Parameter | Value | Function |
---|---|---|
Base pressure | <1.0 × 10⁻¹¹ torr | Minimize contamination |
Growth pressure (O₂) | ~5.0 × 10⁻⁹ torr | Control oxide stoichiometry |
Substrate temperature | 450°C | Promote epitaxial growth |
Ti flux rate | ~1.5 × 10¹² atoms cm⁻² s⁻¹ | Control growth rate |
Substrate | MgO(001) | Lattice-matched, non-polar interface |
The choice of substrate significantly impacts film quality. Using MgO(001) substrates provides both lattice matching and a non-polar surface, avoiding the "polar catastrophe" problem that occurs with other substrate orientations such as α-Al₂O₃(0001).
Magnetron sputtering offers a more scalable alternative to MBE for TiO thin film deposition. This technique involves sputtering titanium targets in a controlled oxygen and argon atmosphere.
When titanium is sputtered in constant flows of oxygen and argon at constant magnetron power, equilibrium partial pressures of oxygen and titanium vapors establish in the deposition chamber. The ratio of oxygen flow to gas discharge power critically determines the stoichiometry of the resulting titanium oxide film.
Through thermodynamic modeling based on minimizing the Gibbs free energy, researchers have identified specific conditions that favor the formation of nanocrystalline TiO over higher oxides like TiO₂. This approach can produce titanium monoxide films at relatively low temperatures, making it compatible with a wider range of substrates.
Hydrothermal and solvothermal methods have emerged as versatile techniques for synthesizing nanostructured titanium oxides with controlled morphologies and unique properties.
Researchers have demonstrated the successful hydrothermal synthesis of titanium monoxide films with densely-packed nanoplatelet morphologies. This approach involves the hydrothermal treatment of titanium metal surfaces in selenious acid solution maintained at slightly alkaline pH.
X-ray diffraction analysis confirmed the formation of titanium monoxide, specifically TiO₀.₈₄, as the major crystalline phase, with electron paramagnetic resonance (EPR) investigations providing further verification. The resulting nanoplatelet films, with thicknesses of 0.1-0.25 μm, exhibited remarkably low bandgap values of approximately 1.29 eV—significantly lower than the bandgap of anatase TiO₂.
These nanoplatelet-shaped films also demonstrated extraordinary porosity, measured at approximately 70%, making them promising candidates for applications in catalysis, energy storage, and sensing.
While not directly producing TiO, solid-phase synthesis approaches for TiO₂ provide valuable insights that might be adaptable to titanium monoxide preparation. Researchers have developed controllable, facile, and environmentally friendly solid-phase synthesis strategies to prepare TiO₂ with governable morphologies, including one-dimensional nanorods, three-dimensional microbulks, and irregular thick plates.
This method involves dispersing titanium powders into solid NaOH/KOH mixtures with low eutectic points, followed by grinding, heating, ion exchange, and calcination. The species of inorganic acids used in the ion exchange process (H₂SO₄, HNO₃, or HCl) determines the final morphology of the resulting titanium oxide materials.
Table 3: Influence of Ion Exchange Medium on TiO₂ Morphology
Ion Exchange Medium | Resulting Morphology |
---|---|
Dilute H₂SO₄ | One-dimensional nanorods |
Dilute HNO₃ | Three-dimensional microbulks |
Dilute HCl | Irregular thick plates |
This approach eliminates the need for solvents during the alkali treatment process, contributing to environmental protection, energy conservation, and safety. With modifications to the oxygen partial pressure during processing, similar approaches might be adapted to produce nanostructured TiO.
Two-dimensional (2D) titanium oxide materials have attracted significant attention due to their unique electronic, optical, and catalytic properties. Several approaches have been developed to synthesize these materials, with surfactant-assisted exfoliation emerging as a particularly effective method.
Researchers have successfully synthesized TiO₂ nanosheets via a surfactant-assisted exfoliation method using tetrabutylammonium hydroxide (TBAOH). In this process, TBAOH plays a crucial role in retaining the 2D nanosheet structures by intercalating between the layered titanium oxide precursors and preventing reaggregation.
The resulting TiO₂ single-layered nanosheets demonstrated exceptional performance as anodes in lithium-ion batteries, delivering much higher capacities than conventional TiO₂ nanotubes or anatase nanoparticles. Specifically, these nanosheets maintained a reversible capacity of 82.2 mA h g⁻¹ at the 630th cycle at a high current density of 2000 mA g⁻¹.
Another approach to titanium oxide nanosheet formation involves a two-stage exfoliation process: ion exchange in acid solution followed by treatment in bulk ammonium cation solution. This method enables the controlled delamination of layered titanium oxide structures into individual nanosheets.
While these methods have primarily been demonstrated for TiO₂, the principles could potentially be extended to TiO through careful control of the oxidation state during the exfoliation process.
Despite significant advances in TiO synthesis and fabrication, several challenges remain in producing phase-pure, stoichiometrically controlled titanium monoxide at scale.
The Ti²⁺ oxidation state in TiO exhibits inherent instability, with a strong tendency to form Ti³⁺ or Ti⁴⁺. This oxidative instability complicates synthesis efforts, particularly in environments where precise oxygen partial pressure control is challenging.
Interestingly, the thermal reduction of TiO₂ exhibits counterintuitive behavior—maximal surface reduction occurs not during heating but during cooling of the sample back to room temperature. This phenomenon results from differences in the energies of defect formation in the bulk and surface regions.
The wide compositional range of the TiO phase (TiO₀.₇ to TiO₁.₂₅) and the presence of both titanium and oxygen vacancies present significant challenges for reproducible synthesis. At stoichiometric compositions, approximately 15% of both titanium and oxygen sites remain vacant.
The arrangement of these vacancies—random versus ordered—significantly impacts material properties. Above 990°C, vacancies distribute randomly, while below 950°C, they can form ordered superstructures. Controlling cooling rates and annealing conditions to achieve the desired vacancy ordering represents a significant challenge, particularly for large-scale production.
High-quality single-crystalline TiO production currently relies on techniques like MBE, which offer precise control but limited scalability and high costs. While magnetron sputtering provides a more scalable alternative, achieving consistent stoichiometry and quality across large substrates remains challenging.
For nanostructured TiO materials, hydrothermal and solvothermal approaches offer promising scalability but face challenges in consistent phase purity and stoichiometry control.
Table 4: Comparison of TiO Fabrication Methods
Method | Advantages | Challenges | Scalability |
---|---|---|---|
Solid-state reactions | Simple equipment, bulk production | High temperature, difficult stoichiometry control | Medium |
Molecular beam epitaxy | High purity, precise control, epitaxial films | Expensive, low throughput, complex equipment | Low |
Magnetron sputtering | Moderate scalability, reasonable control | Parameter sensitivity, partial oxidation risk | Medium |
Hydrothermal synthesis | Nanostructure control, lower temperatures | Phase purity, stoichiometry variation | Medium to High |
Surfactant exfoliation | 2D structure formation, solution processing | Primarily demonstrated for TiO₂, not TiO | Medium |
Titanium(II) oxide exists as a non-stoichiometric compound with a composition range spanning TiO₀.₇ to TiO₁.₃, a direct consequence of vacancies in both titanium and oxygen sublattices [1] [2]. The defect structure arises from the thermodynamic instability of the ideal rock salt (NaCl-type) lattice under ambient conditions, leading to the spontaneous formation of 15% vacancies in both cationic and anionic sites [1]. These vacancies enable metal-metal bonding between adjacent titanium atoms, stabilizing the structure through d-orbital interactions [1] [5].
The defect chemistry of TiO is governed by competing mechanisms:
Density functional theory (DFT) calculations reveal that the equilibrium concentration of these defects depends critically on temperature and oxygen activity. For instance, at 1273 K under low p(O₂), tri-valent titanium interstitials (Ti³⁺ᵢ) prevail, while oxygen vacancies (Vₒ²⁻) dominate at intermediate oxygen pressures [2] [5]. This dual-defect regime explains TiO’s tunable electronic properties, with resistivity varying by orders of magnitude across its stoichiometric range [1] [6].
The random distribution of vacancies in cubic TiO becomes ordered below 1026°C, triggering a structural transition to a monoclinic superstructure (space group B2/m) [5] [7]. This ordering creates periodic vacancy waves along the direction, with titanium vacancy amplitudes doubling those of oxygen vacancies [5]. The resulting superstructure exhibits a primitive cell containing five TiO units, characterized by alternating layers of vacancy-rich and vacancy-poor regions [5] [7].
Recent advances in transmission electron microscopy (TEM) have revealed hybrid superstructures in high-temperature β-TiO phases. These combine elements of:
The hybrid phase (P1m1 symmetry) features an expanded vacancy sublattice described by the formula M₍₅–¹¹/₁₈₎X₍₅–¹¹/₁₈₎, where vacancies occupy sites in both metallic and nonmetallic sublattices [7]. This complex ordering generates distinctive diffraction patterns with split superlattice reflections, observable through selected-area electron diffraction (SAED) [6] [7].
Low-energy electron beam irradiation (120–140 keV) disrupts long-range vacancy ordering, inducing a reversible transition from monoclinic Ti₅O₅ to cubic TiO [6]. The threshold displacement energy for titanium atoms in this process is remarkably low (6.0–7.5 eV), attributed to the stabilizing effect of adjacent oxygen vacancies [6].
TiO exhibits three primary polymorphs with distinct stability fields:
The cubic-to-monoclinic transition is a second-order phase change driven by vacancy ordering. The monoclinic angle (β) follows a power-law relationship with the order parameter (η):
$$
\beta - 90^\circ \propto \eta^2
$$
This coupling between structural distortion and vacancy arrangement has been successfully modeled using mean-field theory incorporating vacancy-vacancy, vacancy-electron, and vacancy-strain interactions [5] [7].
High-resolution TEM studies demonstrate that phase transitions occur via nucleation of ordered domains within the cubic matrix, with domain sizes ranging from 2–20 nm depending on cooling rate [6] [7]. The hexagonal phase forms through martensitic transformation, preserving crystallographic orientation relationships with the parent cubic structure [1] [6].
The non-stoichiometric nature of TiO creates intrinsic microstructural heterogeneity. Grain boundaries act as:
In thin-film TiO deposited via reactive sputtering, non-stoichiometry varies radially across grains due to differential sputtering rates [3]. Rutherford backscattering spectroscopy (RBS) measurements show oxygen deficiency (TiO₁.₉₈±₀.₀₅) at grain cores transitioning to near-stoichiometry (TiO₁.₀₂±₀.₀₃) at boundaries [3]. This compositional gradient creates internal electric fields exceeding 10⁶ V/m, significantly modifying optoelectronic properties [3] [6].
Domain boundaries in monoclinic TiO exhibit unique defect configurations. Aberration-corrected STEM imaging reveals:
These microstructural features dominate TiO’s functional properties, enabling applications ranging from resistive switching devices to catalytic supports.
Vacancy-ordered monoclinic titanium oxide phases exhibit remarkable superconducting properties that distinguish them from their disordered counterparts. The structural and transport properties of these phases have been extensively investigated through in-situ synchrotron X-ray diffraction and molecular beam epitaxy techniques.
The evolution of crystal structure during growth reveals that long-range ordering of titanium and oxygen vacancies in the disordered cubic phase stabilizes the vacancy-ordered monoclinic titanium oxide phase. This ordering process is critical for achieving superconductivity, as the reduced structural disorder arising from vacancy-ordering correlates with a superconductor-metal transition rather than the superconductor-insulator transition observed in cubic titanium oxide and other titanium oxide phases.
The superconducting transition temperature in vacancy-ordered monoclinic phases ranges from 1.0 to 2.0 K, representing a significant enhancement compared to the disordered cubic phase. The mechanism underlying this enhancement involves the stabilization of the monoclinic phase through noticeable repolarization of the titanium 3d orbitals, which simultaneously contributes to two cooperative mechanisms: enhancement of bonding interactions through and around oxygen vacancies, and electrostatic stabilization resulting from electron density accumulation in oxygen vacancies alongside electron density depletion in titanium vacancies.
Theoretical calculations based on density functional theory demonstrate that the monoclinic structure is more stable than the cubic structure by approximately 45.2 kJ/mol, indicating that vacancy formation stabilizes the structure. The electronic structure analysis reveals that titanium vacancy-induced oxygen 2p-like defect states form at 1.15 eV above the valence band edge, creating acceptor-like defect states in the lower half of the band gap.
The superconducting properties of these phases are further enhanced by the three-dimensional ordering of vacancies, which creates octahedral holes of cations and anions aligned along specific crystallographic directions. This alignment results in cation and anion vacancy channels that facilitate electron transport and contribute to the observed superconducting behavior.
The metal-insulator transitions in titanium oxide compounds are governed by complex interplay between structural disorder, vacancy concentration, and electronic correlations. The transition mechanisms vary significantly depending on the specific phase and composition of the titanium oxide system.
In cubic titanium monoxide, the metallic behavior is maintained across a wide homogeneity range with oxygen content varying from about 0.80 to 1.30. The compound exhibits temperature-independent resistivity of approximately 3 × 10^-5 Ω·cm, characteristic of typical metallic behavior. The golden color of titanium monoxide is attributed to its metallic properties, with a temperature-independent susceptibility of less than 10^-4 emu/mol.
The metal-insulator transition in oxygen-deficient titanium oxide films follows a distinct mechanism involving internal solid-state disproportionation reaction. Upon annealing in argon atmosphere, the electrical conductivity increases dramatically, approaching metal-like conductivity of approximately 1000 S/cm at 450°C. This transition occurs through the formation of nanocrystalline grains of metallic titanium in the amorphous matrix, resulting from the disproportionation process.
The conductivity mechanisms in these systems are primarily governed by oxygen vacancy concentration and distribution. In the low-temperature range below 80 K, electronic transport follows a spin-dependent variable-range-hopping process. The transition from semiconducting to metallic behavior is accompanied by changes in activation energy, which decreases from values typical of semiconductors to nearly zero in the metallic state.
Pressure-induced metal-insulator transitions have been observed in titanium monoxide at high pressures. The monoclinic titanium oxide transforms to the cubic phase at approximately 37.8 GPa, with vacancies becoming partially filled and disordered. The charge transport exhibits a metal-insulator transition originating from the ordered to disordered transition of vacancies under pressure.
The role of structural inhomogeneity in determining electronic properties is particularly significant in titanium oxide-based systems. The superconductor-insulator transition observed in cubic titanium oxide, orthorhombic titanium sesquioxide, and Magnéli phases contrasts with the superconductor-metal transition in vacancy-ordered monoclinic phases, highlighting the critical importance of structural order in determining transport properties.
Oxygen and titanium vacancies play crucial roles in modulating the electronic structure of titanium oxide compounds, fundamentally altering their electronic properties from insulating to metallic or superconducting behavior.
The electronic structure of oxygen vacancies in titanium dioxide has been extensively studied using density functional theory calculations. In rutile titanium dioxide, oxygen vacancies create titanium 3d-like defect states at approximately 1.17 eV below the conduction band edge, with the Fermi level pinned by these defect states. These defect states originate from the reduction of titanium coordination from six to five or four, leading to similar features observed in perfect titanium dioxide surfaces.
The formation energy of oxygen vacancies in titanium dioxide is approximately 4.2 eV under oxygen-rich conditions, while titanium interstitials have formation energies of about 2.8 eV. These defects introduce localized states in the band gap, with oxygen vacancies creating donor-like states and titanium vacancies creating acceptor-like states.
In stoichiometric titanium monoxide, the role of vacancies is particularly complex due to the high vacancy concentration of approximately 15% in the monoclinic phase. The stabilization mechanism involves both oxygen and titanium ordered vacancies working together through two cooperative mechanisms: enhancement of bonding interactions through and around oxygen vacancies, and electrostatic stabilization from electron density redistribution.
The electronic structure calculations reveal that titanium vacancy-induced oxygen 2p-like defect states form at 1.15 eV above the valence band edge, creating acceptor-like defect states. Conversely, titanium interstitials create titanium 3d-like defect states at 1.23 eV below the conduction band edge. These defect states significantly influence the electronic transport properties and contribute to the observed metal-insulator transitions.
The influence of vacancies on superconductivity is particularly pronounced in titanium monoxide phases. The superconducting transition temperature increases with vacancy concentration, reaching maximum values in optimally vacancy-ordered phases. The relationship between vacancy concentration and superconducting properties follows a complex dependence, with d ln Tc/d ln v values of approximately 28.1, significantly larger than typical values observed in most metals under elastic compression.
Experimental evidence from photoelectron spectroscopy and scanning tunneling microscopy suggests that titanium interstitials in the near-surface region may be largely responsible for the defect states in the band gap of rutile titanium dioxide. These donor-specific sites play a significant role in surface chemistry, providing electronic charge required for oxygen adsorption and dissociation.
The electronic structure modulation by vacancies extends to magnetic properties as well. Oxygen vacancies in titanium dioxide quantum dots create paramagnetic centers in titanium 3+-oxygen vacancy complexes, leading to defect-induced magnetic characteristics. This demonstrates the multifaceted role of vacancies in determining not only electronic but also magnetic properties of titanium oxide systems.
Magnetoresistance phenomena in titanium oxide systems exhibit complex behavior that depends on the specific phase, defect concentration, and structural order. The magnetoresistance effects are intimately connected to superconducting fluctuations and the underlying electronic structure.
In superconducting titanium oxide phases, magnetoresistance measurements reveal the presence of superconducting fluctuations persisting in the normal phase above the superconducting transition temperature. These fluctuations are particularly pronounced in phases exhibiting superconductor-insulator transitions, such as cubic titanium oxide, orthorhombic titanium sesquioxide, and Magnéli phases.
The quantum superconductor-insulator transition in titanium monoxide thin films demonstrates remarkable magnetoresistance behavior. The critical sheet resistance at the transition is close to the quantum resistance h/e², indicating the quantum nature of the transition. Scaling analyses of magnetic field-tuned superconductor-insulator transitions show that critical exponent products increase from 1.02 to 1.31 with increasing disorder, consistent with the "dirty boson" model.
Undoped titanium dioxide quantum dots exhibit extraordinarily large magnetoresistance effects, with positive magnetoresistance reaching +1200% and negative magnetocapacitance of -115% at relatively low applied magnetic fields of 1.8 kOe at room temperature. These effects are attributed to the presence of defects, mainly at grain boundaries, which create paramagnetic centers through titanium 3+-oxygen vacancy complexes.
The magnetoresistance behavior in titanium oxide systems is strongly influenced by the arrangement and charge state of oxygen vacancies. Extended defects induced by aligned neutral oxygen vacancies result in defect states located at the Fermi level, producing conducting filaments that contribute to the observed magnetoresistance effects. The electronic structure analysis suggests that the formation of metallic filaments is closely related to the charge state and arrangement of oxygen vacancies.
Superconducting fluctuations in titanium oxide systems manifest as enhanced conductivity above the superconducting transition temperature. These fluctuations are particularly significant in disordered phases where the superconductor-insulator transition occurs. The fluctuations persist over a considerable temperature range above Tc, indicating strong phase fluctuations characteristic of low-dimensional superconductors.
The pressure dependence of magnetoresistance in superconducting titanium oxide phases reveals important insights into the superconducting mechanism. With increasing pressure, the superconducting transition temperature decreases while normal state resistivity increases, suggesting that superconductivity is closely related to the electronic structure near the Fermi level.
Temperature-dependent magnetoresistance studies show that the transition from negative to positive magnetoresistance occurs at specific temperatures and magnetic field strengths, indicating the competition between different scattering mechanisms. At low temperatures, the magnetoresistance is dominated by quantum interference effects, while at higher temperatures, classical effects become more significant.
The role of structural disorder in magnetoresistance is particularly important in vacancy-ordered phases. The reduced structural disorder arising from vacancy ordering correlates with enhanced superconducting properties and modified magnetoresistance behavior. This relationship demonstrates the fundamental connection between structural order, electronic properties, and transport phenomena in titanium oxide systems.